

A Technical Guide to 3-Methoxytyramine sulfated4: Application in Quantitative Bioanalysis

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Compound of Interest		
Compound Name:	3-Methoxytyramine sulfate-d4	
Cat. No.:	B12410565	Get Quote

Introduction

3-Methoxytyramine sulfate-d4 is a high-purity, stable isotope-labeled internal standard used for the accurate quantification of 3-Methoxytyramine (3-MT) in biological samples.[1][2][3] As the deuterated analogue of the endogenous compound, it serves as an ideal internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] 3-Methoxytyramine is the major extracellular metabolite of the neurotransmitter dopamine, formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[6][7] Clinically, the precise measurement of 3-MT is crucial as it serves as a key biomarker for the diagnosis and monitoring of neuroendocrine tumors, including pheochromocytoma and paraganglioma.[4][8][9]

This guide provides an in-depth overview of **3-Methoxytyramine sulfate-d4**, its application, the underlying principles of its use, and detailed experimental methodologies for researchers, scientists, and professionals in drug development and clinical diagnostics.

Core Compound Specifications

The physical and chemical properties of **3-Methoxytyramine sulfate-d4** are essential for its application as an analytical standard.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ D ₄ NO ₅ S	[1][2]
Molecular Weight	251.29 g/mol	[1][2]
Synonym	4-(2-aminoethyl-1,1,2,2-d4)-2- methoxyphenyl hydrogen sulfate	[2]
CAS Number (Unlabeled)	57772-69-7	[1][2]
Appearance	Typically supplied as a solid or in a certified solution (e.g., methanol)	[4]
Primary Application	Internal Standard for LC- MS/MS analysis	[5][10]
Storage Conditions	Store at recommended temperatures (e.g., -20°C) to ensure stability	[11]

Principle of Isotope Dilution Mass Spectrometry

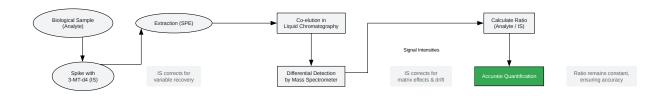
The use of a stable isotope-labeled (SIL) internal standard like **3-Methoxytyramine sulfate-d4** is considered the gold standard for quantitative LC-MS/MS analysis.[12] The principle, known as isotope dilution, relies on the near-identical chemical and physical behavior of the SIL standard and the native analyte. Because the deuterium-labeled standard co-elutes with the unlabeled analyte, it experiences the same effects during sample processing and analysis, thereby correcting for variability.[13]

Key advantages include:

- Correction for Matrix Effects: It compensates for ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[13]
- Compensation for Sample Loss: It accounts for analyte loss during sample preparation steps like protein precipitation and solid-phase extraction (SPE).[14]



• Improved Precision and Accuracy: By normalizing the analyte's signal to the standard's signal, the method achieves high reproducibility and accuracy, which is critical for clinical and research applications.[13][15]



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Logic of using a deuterated internal standard (IS).

Metabolic Pathway of 3-Methoxytyramine

3-Methoxytyramine is a direct metabolite of dopamine. Understanding this pathway is essential for interpreting its clinical significance. In extraneuronal tissues, dopamine released into the synapse or circulation is primarily metabolized by the enzyme Catechol-O-methyltransferase (COMT), which adds a methyl group to form 3-MT.[6][7] Subsequently, 3-MT is a substrate for Monoamine Oxidase (MAO), which converts it into Homovanillic Acid (HVA), a final waste product excreted in the urine.[6][16]



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Major metabolic pathway of dopamine to 3-MT.



Experimental Protocol: Quantification of 3-MT in Human Plasma

This section details a representative LC-MS/MS workflow for the sensitive quantification of 3-MT in human plasma, a common application for diagnosing neuroendocrine tumors.[8][10]

- 4.1. Sample Preparation (Solid-Phase Extraction)
- Aliquoting: Transfer 500 μL of human plasma into a clean polypropylene tube.
- Internal Standard Spiking: Add a precise volume of **3-Methoxytyramine sulfate-d4** working solution to each plasma sample, calibrator, and quality control (QC) sample. This ensures the internal standard is present from the beginning of the extraction process.[15]
- Protein Precipitation & Lysis: Add a buffer or mild acid (e.g., formic acid solution) to the samples, vortex thoroughly, and centrifuge to pellet precipitated proteins.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with a weak solvent (e.g., ammonium hydroxide followed by methanol)
 to remove interfering substances.
 - Elute the analytes (3-MT and 3-MT-d4) using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).[10]
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 4.2. LC-MS/MS Analysis
- Liquid Chromatography (LC):

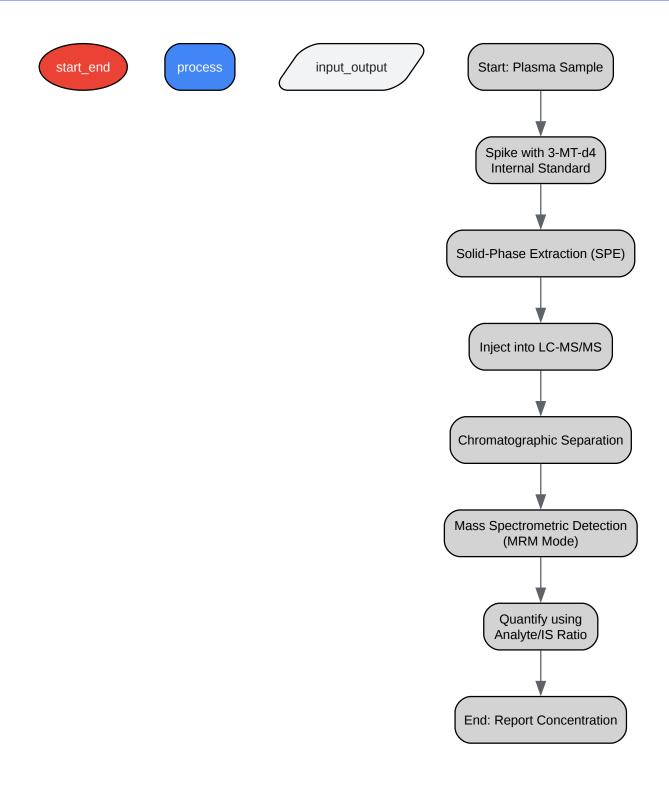
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- Column: A Pentafluorophenyl (PFP) or HILIC column is often used to achieve chromatographic separation of 3-MT from isomers and other interferences.[11][17]
- Mobile Phase: A gradient elution using water and methanol or acetonitrile with an additive like formic acid is typical.[10]
- Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).
- Analysis Time: A rapid analysis time of 3-10 minutes per sample is achievable.[8][11]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 3-MT and 3-MT-d4.





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LC-MS/MS experimental workflow for 3-MT analysis.



Performance Data of a Representative LC-MS/MS Method

The validation of an analytical method is critical to ensure its reliability. The table below summarizes typical performance characteristics for the quantification of 3-MT in plasma using a deuterated internal standard.

Parameter	Typical Value	Description	Source(s)
Limit of Detection (LOD)	4 ng/L (or ~0.02 nM)	The lowest concentration of analyte that can be reliably detected.	[11]
Limit of Quantitation (LOQ)	10 ng/L (or ~0.03 nM)	The lowest concentration that can be quantitatively measured with precision.	[8][11]
Linearity (R²)	> 0.999	The degree to which the calibration curve fits a linear model.	[10][11]
Intra-day Precision (CV)	3.1% - 10.7%	The variation of measurements within the same day across different concentrations.	[8][9]
Inter-day Precision (CV)	0.9% - 18.3%	The variation of measurements on different days.	[8][9]
Recovery	90% - 110%	The efficiency of the extraction process.	[11]

Conclusion



3-Methoxytyramine sulfate-d4 is an indispensable tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables highly accurate, precise, and robust quantification of 3-methoxytyramine by LC-MS/MS. This capability is vital for clinical diagnostics, particularly in the management of neuroendocrine tumors, and for research into dopamine metabolism and related neurological disorders. The detailed protocols and performance data provided in this guide underscore the reliability of methods employing this standard, making it a cornerstone of advanced analytical testing in both research and clinical laboratories.

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